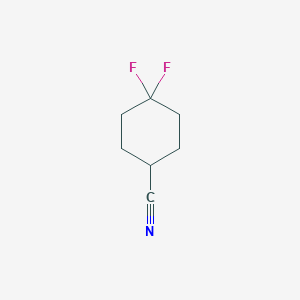

4,4-Difluorocyclohexanecarbonitrile

Descripción

4,4-Difluorocyclohexanecarbonitrile is an organic compound featuring a cyclohexane (B81311) ring geminally substituted with two fluorine atoms at the 4-position and bearing a nitrile functional group. Its chemical structure marries the conformational rigidity of a cyclic system with the unique electronic properties imparted by fluorine and the versatile reactivity of the nitrile group. While specific, in-depth academic studies on this particular molecule are not widely available in public literature, its constituent parts place it firmly within significant and active areas of chemical research. It is recognized as a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

| Property | Data |

| CAS Number | 922728-21-0 sigmaaldrich.com |

| Molecular Formula | C₇H₉F₂N sigmaaldrich.com |

| Molecular Weight | 145.15 g/mol |

| IUPAC Name | 4,4-difluorocyclohexane-1-carbonitrile sigmaaldrich.com |

| Physical Form | Colorless to Pale-yellow Solid or Liquid sigmaaldrich.com |

| Predicted XlogP | 1.8 uni.lu |

This table summarizes the basic properties of this compound.

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. sigmaaldrich.com The high electronegativity of fluorine can significantly alter the electronic nature of a molecule, influencing its acidity, basicity, and dipole moment. In medicinal chemistry, the replacement of hydrogen or a hydroxyl group with fluorine can enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins. sigmaaldrich.comnih.gov It is estimated that approximately 30% of new approved drugs contain one or more fluorine atoms. sigmaaldrich.com Furthermore, in materials science, fluorination can impart desirable characteristics such as thermal stability and hydrophobicity. sigmaaldrich.com The gem-difluoro (-CF2-) group, as present in this compound, is a particularly valuable motif, often serving as a bioisostere for a carbonyl or ether group, while offering increased stability.

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and materials. Its chair-like conformation provides a three-dimensional structure that is crucial for molecular recognition in biological systems. The introduction of substituents, such as fluorine atoms, onto the cyclohexane ring can have profound effects on its conformational preferences and, consequently, its biological activity. nih.govbeilstein-journals.org Fluorinated cyclohexanes are recognized as important building blocks for discovery chemistry programs. nih.gov For instance, the facial polarization of a cyclohexane ring can be achieved with fluorine substitution, creating distinct electropositive and electronegative faces on the molecule, which can be exploited in drug design. nih.gov

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent parts of a molecule. The nitrile group can be readily converted into a variety of other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with organometallic reagents). nih.govnih.gov This chemical flexibility makes nitrile-containing compounds valuable intermediates in the synthesis of complex molecules. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and its inclusion can improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov Over 30 nitrile-containing pharmaceuticals are currently on the market for a wide range of medical indications. nih.gov

Despite the clear importance of its constituent functional groups, a significant research gap exists in the public domain concerning this compound. There is a notable absence of detailed academic literature and patent disclosures describing its specific synthesis, characterization, and application. While commercially available and noted for its use as an intermediate in the pharmaceutical and agrochemical industries, the specific compounds derived from it are not widely publicized. lookchem.com

The primary motivation for a more in-depth study of this compound lies in the synergistic potential of its structural components. The combination of the conformationally defined cyclohexane scaffold, the metabolism-blocking and electronically-perturbing gem-difluoro group, and the synthetically versatile nitrile functionality makes this compound a highly attractive, yet under-explored, building block. Further research is warranted to:

Develop and optimize synthetic routes to access this compound efficiently.

Fully characterize its physical and chemical properties, including its conformational behavior.

Explore its utility in the synthesis of novel bioactive molecules for medicinal and agricultural applications.

Investigate its potential as a monomer or additive in the development of advanced polymers and materials. lookchem.com

The elucidation of these aspects would fill a significant gap in the literature and could unlock new avenues in various fields of chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-difluorocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGJQRIMRGAMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635056 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922728-21-0 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Difluorocyclohexanecarbonitrile

Advanced Synthetic Routes to 4,4-Difluorocyclohexanecarbonitrile

The synthesis of this compound can be approached through various advanced routes, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Multi-step Synthesis Strategies from Readily Available Precursors

A common strategy for synthesizing this compound involves multi-step sequences starting from accessible precursors like cyclohexanone (B45756). One such method involves the conversion of cyclohexanone to an intermediate, which is then subjected to fluorination and subsequent cyanation. For instance, a multi-step one-pot process has been developed for the synthesis of cyclohexanecarbonitrile (B123593) from cyclohexanone, which could potentially be adapted for the synthesis of its difluorinated analog. scirp.org These processes often prioritize high yields and the use of a uniform solvent system to streamline the procedure for potential industrial applications. scirp.org

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. For fluorinated cyclohexanes, methods such as the enantioselective Sharpless dihydroxylation of cyclohexadienylsilanes, followed by a diastereoselective electrophilic fluorodesilylation, have been developed to produce enantioenriched and highly functionalized fluorinated carbocycles. nih.gov The regioselectivity of such reactions is often high, with the fluorinating agent attacking in a specific manner relative to existing functional groups. nih.gov While not explicitly detailed for this compound, these principles of stereoselective and regioselective fluorination are fundamental to the synthesis of complex fluorinated molecules.

Utilization of Fluorination Reagents in Cyclohexane (B81311) Functionalization

The introduction of fluorine atoms onto a cyclohexane ring is a key step and can be accomplished using a variety of fluorinating reagents. Electrophilic fluorinating agents are commonly employed. nih.gov The choice of reagent can significantly influence the reaction's outcome, including its selectivity. nih.gov Transition-metal-mediated C-F bond activation is another advanced strategy for the functionalization of fluorinated molecules, providing access to unique building blocks. researchgate.net While often focused on the activation of existing C-F bonds, this field also informs the development of new fluorination methods. researchgate.net

Derivatization Strategies for this compound

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, expanding its utility as a synthetic intermediate. lookchem.com Derivatization is a common technique to modify the properties of a compound for analysis or to build more complex molecules. greyhoundchrom.comresearchgate.net

Nitrile Group Transformations (e.g., Hydrolysis to Carboxylic Acids, Reduction to Amines)

Hydrolysis to Carboxylic Acids:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org This transformation is a fundamental process in organic synthesis. For instance, the hydrolysis of a related compound, ethyl 4,4-difluorocyclohexanecarboxylate, to 4,4-difluorocyclohexanecarboxylic acid is achieved using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com This reaction proceeds with high yield, demonstrating an effective method for converting the nitrile or its corresponding ester to the carboxylic acid. chemicalbook.com

Table 1: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

| Reactant | Reagents | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 4,4-difluorocyclohexanecarboxylate | Lithium hydroxide monohydrate, Water | Tetrahydrofuran | Room Temperature | 4,4-Difluorocyclohexanecarboxylic acid | 97% |

Data sourced from ChemicalBook synthesis route for 4,4-Difluorocyclohexanecarboxylic acid. chemicalbook.com

Reduction to Amines:

Research Uncovers Scant Data on the Chemical Behavior of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthetic methodologies and chemical transformations of this compound remains largely unavailable in the public domain. While the difluorocyclohexane moiety is of interest in medicinal and materials chemistry for its potential to modulate molecular properties, specific studies focusing on the reactivity of the nitrile-functionalized derivative are conspicuously absent.

This report aimed to provide a thorough overview of the chemical behavior of this compound, structured around its synthetic transformations and mechanistic underpinnings. However, the investigation could not uncover any specific research detailing the reactions of its difluoromethylene group, modifications of the cyclohexane ring, or its use in the formation of heterocyclic scaffolds.

Similarly, a search for mechanistic investigations, including reaction kinetics, thermodynamic considerations, the role of catalysis, and the exploration of reaction intermediates and transition states involving this compound, yielded no specific results.

The absence of dedicated research on this compound means that key data, such as reaction conditions, yields, and the influence of catalysts on its transformations, could not be compiled. Consequently, the creation of data tables and a detailed discussion of its chemical personality as initially intended is not possible based on the current body of scientific knowledge.

General principles of organic chemistry would suggest potential reaction pathways. For instance, the nitrile group could theoretically undergo hydrolysis, reduction, or participate in cycloaddition reactions. The difluoromethylene group is generally stable, but under specific conditions, could potentially influence the reactivity of adjacent positions. The cyclohexane ring itself could be subject to functionalization, though the presence of the gem-difluoro group would likely impact the regioselectivity and stereoselectivity of such reactions. However, without specific experimental data for this compound, any discussion would be purely speculative and fall outside the scope of a scientifically rigorous article.

It is conceivable that research on this specific compound exists within proprietary industrial research and has not been published in publicly accessible journals or patents. Until such information becomes available, a detailed scientific article on the synthetic methodologies and chemical transformations of this compound cannot be authentically generated.

Applications of 4,4 Difluorocyclohexanecarbonitrile in Advanced Materials and Medicinal Chemistry

Role in Medicinal Chemistry and Drug Discovery

The 4,4-difluorocyclohexane moiety, accessible from starting materials such as 4,4-Difluorocyclohexanecarbonitrile, serves as a crucial building block in the development of novel therapeutic agents. Its unique electronic properties and conformational rigidity are leveraged by medicinal chemists to optimize the pharmacological profiles of drug candidates across various disease areas.

Design and Synthesis of Bioactive Molecules Incorporating this compound Scaffolds

The synthesis of complex bioactive molecules frequently employs the 4,4-difluorocyclohexane core as a foundational element. The initial nitrile group of this compound can be chemically transformed—for instance, through reduction to a primary amine or hydrolysis to a carboxylic acid—to create a functional handle. This handle allows the cyclohexane (B81311) ring to be linked to other pharmacophoric fragments, such as aromatic or heterocyclic ring systems, to construct the final drug molecule.

This design strategy is exemplified in the creation of potent enzyme inhibitors. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 4,4-difluorocyclohexyl group has been attached to a piperidine (B6355638) ring, which in turn is connected to a benzimidazole (B57391) or isoindole carboxamide core. nih.govacs.org This modular synthesis allows for the systematic exploration of chemical space to identify candidates with optimal potency and selectivity. The gem-difluoro group is often introduced to enhance metabolic stability and modulate lipophilicity, key parameters in achieving favorable drug-like properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For derivatives incorporating the 4,4-difluorocyclohexane scaffold, these studies systematically modify different parts of the molecule to understand their effect on biological activity.

In the development of P2X7 receptor antagonists, focused SAR studies on a 2-chlorobenzamide (B146235) scaffold led to the discovery of a potent derivative containing a (4,4-difluoro-1-hydroxycyclohexyl)methyl group. nih.gov These studies involved modifying the amide portion and the 5-heteroaryl group to improve potency and metabolic stability. nih.gov

Similarly, extensive SAR optimization was crucial in the discovery of PARP-1 inhibitors. acs.org Researchers synthesized and evaluated various derivatives, altering the core structures and peripheral groups attached to the 4,4-difluorocyclohexyl-piperidine fragment. This process allowed for the fine-tuning of inhibitory activity against PARP-1 and PARP-2 enzymes, leading to the identification of compounds with high potency and selectivity. nih.govacs.org The data below illustrates a representative SAR for PARP inhibitors, showing how changes to the core structure attached to the difluorocyclohexyl-piperidine moiety affect enzyme inhibition.

| Compound | Core Structure | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line (MDA-MB-436) IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 17d | 2-(piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | 4.30 | 1.58 | 14.0 |

| NMS-P118 | 6-fluoro-2-(piperidin-4-yl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | ~79 | >6500 | Not Reported |

Data sourced from multiple studies for illustrative purposes. nih.govacs.orgnih.gov

Exploration of this compound in Specific Therapeutic Areas

The versatility of the 4,4-difluorocyclohexane scaffold has enabled its application in diverse therapeutic fields, from viral infections to cancer and neurological conditions.

In the search for new antiviral treatments, the 4,4-difluorocyclohexane scaffold has been explored as a bioisosteric replacement for other cyclic moieties in established drugs. A notable example is its use in the design of analogs of Maraviroc, an approved HIV entry inhibitor. Researchers have investigated a rigidified mimetic of the 4,4-difluorocyclohexane ring to understand how conformational constraints and the presence of fluorine affect antiviral activity. This approach aims to develop new agents with improved pharmacokinetic profiles and potency against drug-resistant viral strains.

The 4,4-difluorocyclohexyl group has been successfully integrated into potent anticancer agents, particularly enzyme inhibitors that target key pathways in cancer cell proliferation and survival.

PARP Inhibitors: One of the most significant applications is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a key strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. tandfonline.comtandfonline.com Several potent PARP inhibitors incorporating the 4,4-difluorocyclohexyl moiety have been discovered. nih.govacs.org

2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) was identified as a highly effective inhibitor of both PARP-1 and PARP-2, with IC₅₀ values of 4.30 nM and 1.58 nM, respectively. nih.gov This compound demonstrated strong cytotoxic effects against various human cancer cell lines. nih.gov

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) is another key compound that is a potent and highly selective inhibitor of PARP-1. acs.org Its design showcases the utility of the scaffold in achieving high efficacy and favorable pharmacokinetic properties for cancer therapy. acs.orgnih.gov

Janus Kinase (JAK) Inhibitors: The scaffold has also been used to develop inhibitors for other cancer-related targets. A derivative, (E/Z)-2-Cyano-3-(5-(1-(4,4-difluorocyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide, was synthesized as a Janus Kinase 3 (JAK3) inhibitor, demonstrating the scaffold's utility in targeting protein kinases involved in cancer and inflammatory diseases. nih.gov

| Compound Name | Target | Reported Activity | Therapeutic Potential |

|---|---|---|---|

| Compound 17d | PARP-1/2 | IC₅₀ = 4.30 nM (PARP-1), 1.58 nM (PARP-2) | Breast, Pancreatic Cancer |

| NMS-P118 | PARP-1 (selective) | Potent in vivo efficacy in xenograft models | BRCA-deficient Tumors |

| Compound 33 | JAK3 | Potent kinase inhibition | Cancer, Inflammatory Disorders |

Data compiled from published research findings. nih.govacs.orgnih.gov

The P2X7 receptor, an ATP-gated ion channel primarily found on immune cells like microglia in the central nervous system (CNS), is a key mediator of neuroinflammation. nih.gov Its overactivation is linked to the pathogenesis of various neurodegenerative diseases, making it an important therapeutic target. nih.gov

Researchers have successfully developed potent and CNS-penetrant P2X7 antagonists using the 4,4-difluorocyclohexane scaffold. Focused SAR studies led to the discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide . nih.gov This compound was found to be a metabolically stable and potent antagonist of the P2X7 receptor, highlighting the scaffold's role in creating drug candidates capable of crossing the blood-brain barrier to treat neuroinflammatory conditions. nih.gov The inclusion of the fluorinated cyclohexane was critical for achieving the desired combination of potency and drug-like properties. nih.gov

Anti-inflammatory Compounds

The rationale for its use lies in the unique properties conferred by the fluorine atoms. The carbon-fluorine bond is exceptionally strong, which can protect adjacent positions on a molecule from metabolic degradation by enzymes like cytochrome P450. This enhanced stability can lead to a longer biological half-life. The thiourea (B124793) moiety, for instance, has been identified as an important pharmacophore in various pharmacologically active compounds, including anti-inflammatory agents. nih.gov The modification of existing anti-inflammatory drugs, such as naproxen (B1676952), with different chemical groups has been explored to create derivatives with more potent activity. nih.gov Similarly, flavonoid derivatives are being actively designed and synthesized to find compounds with better anti-inflammatory effects. nih.gov The 4,4-difluorocyclohexyl group represents a modern tool for such molecular modifications.

Below is a table of representative anti-inflammatory compounds and the biological targets they modulate, illustrating the types of scaffolds that could potentially be modified with the 4,4-difluorocyclohexyl group to enhance their therapeutic profiles.

| Compound/Derivative | Target/Pathway | Key Research Finding |

| Naproxen Derivatives | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Thiourea derivatives of naproxen have shown potent anti-inflammatory activity in rat paw edema models. nih.gov |

| Flavonoid Derivatives | TLR4/MAPK Pathway | A novel 2-phenyl-4H-chromen-4-one derivative (compound 8) was found to suppress inflammation by inhibiting the TLR4/MAPK pathway. nih.gov |

| Curcumin (B1669340) | Multiple (e.g., NF-κB) | A primary component of turmeric, curcumin exhibits a wide range of anti-inflammatory activities. nih.gov |

| 4,5-Dicaffeoylquinic Acid | NF-κB and MAPK Pathways | This natural compound inhibits the production of inflammatory mediators like nitric oxide and prostaglandins (B1171923) by suppressing NF-κB and MAPK activation. fao.org |

| Compound D (from Zingiber cassumunar) | Prostaglandin Biosynthesis | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol showed marked inhibition of carrageenin-induced rat paw edema and leukocyte accumulation. nih.gov |

Fluorine's Impact on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.govnih.gov The 4,4-difluorocyclohexyl moiety, derived from this compound, imparts several beneficial changes to a parent molecule.

Pharmacokinetic Enhancements:

Metabolic Stability: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) effectively blocks a common site of metabolic oxidation. This can significantly increase the drug's half-life and bioavailability. nih.gov

Lipophilicity Modulation: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes). While highly fluorinated groups can decrease lipophilicity, the strategic placement of a difluoro group can fine-tune this property to enhance membrane permeability and absorption. nih.gov

pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines. nih.gov This can improve a drug's solubility and binding affinity to its target receptor.

Pharmacodynamic Improvements:

Binding Affinity and Selectivity: The C-F bond can engage in favorable polar interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This can lead to higher binding affinity and improved selectivity for the intended target.

Conformational Control: The introduction of the bulky but relatively non-polar fluorine atoms can influence the preferred conformation of a molecule, locking it into a shape that is more active at its biological target.

The following table summarizes the key effects that the incorporation of fluorine, such as in the 4,4-difluorocyclohexyl group, can have on drug properties.

| Property | Impact of Fluorine | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking sites of oxidation. nih.gov |

| Bioavailability | Often Enhanced | Can be improved by modulating lipophilicity and increasing metabolic stability. nih.gov |

| Receptor Binding Affinity | Can be Increased | Fluorine can participate in favorable polar interactions and alter molecular conformation for a better fit. |

| pKa of Neighboring Groups | Lowered | The strong electron-withdrawing nature of fluorine influences the acidity of nearby functional groups. nih.gov |

| Membrane Permeability | Modulated | Fluorine substitution can fine-tune lipophilicity to optimize passage through biological membranes. nih.gov |

Contributions to Materials Science

Beyond its applications in medicine, this compound is a valuable precursor for the synthesis of advanced functional materials, particularly those requiring specific dielectric and physical properties.

Integration into Liquid Crystalline Materials

Liquid crystals (LCs) are essential components in modern display technologies, such as those used in televisions and smartphones. beilstein-journals.org The performance of these displays depends heavily on the physical properties of the LC molecules, especially their dielectric anisotropy (Δε). For technologies like Vertical Alignment (VA) mode, liquid crystals with a large negative Δε are required. researchgate.net

While research has explored various fluorinated cyclohexane and cyclopropane (B1198618) structures for LC applications, this compound represents a highly promising scaffold. beilstein-journals.orgresearchgate.net Its structure combines the stability and conformational properties of the cyclohexane ring, the strong perpendicular dipole from the gem-difluoro group, and the well-established polar character of the nitrile group.

| Liquid Crystal Motif | Key Property | Application Relevance |

| Fluorinated Cyclohexanes | Large Negative Dielectric Anisotropy (Δε) | Essential for Vertical Alignment (VA) Liquid Crystal Displays. researchgate.net |

| Fluorinated Cyclopropanes | Can induce either positive or negative Δε | Offers versatility in designing LCs for different display modes. beilstein-journals.org |

| Smectic E (SmE) Phase LCs | High thermal durability and charge carrier mobility | Useful for creating high-performance organic thin-film transistors (FETs). nih.gov |

| Cinnamate-based LCs | Exhibit Smectic A (SmA) and Smectic C (SmC) phases | Can be used as materials for photo-induced alignment layers. researchgate.net |

Development of Specialty Polymers and Fluorinated Materials

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The field of organofluorine chemistry has provided numerous materials that are essential for various industries. nih.gov this compound can serve as a valuable monomer or a precursor to monomers for the creation of novel specialty polymers.

The nitrile group is a versatile chemical handle that can be transformed into other functional groups suitable for polymerization. For example:

Reduction to an Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂). This difunctional monomer (containing both the amine and the fluorinated ring) could be reacted with dicarboxylic acids to form fluorinated polyamides.

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH). This could then be used in condensation polymerization with diols to produce fluorinated polyesters.

Polymers incorporating the 4,4-difluorocyclohexane unit would be expected to exhibit unique properties, such as enhanced thermal stability, low moisture absorption, and specific dielectric characteristics, making them suitable for applications in high-performance electronics, coatings, and membranes. For example, highly fluorinated covalent organic frameworks have been developed for specialized applications like solid-phase extraction. nih.gov

Applications in Advanced Chemical Reagents

As a chemical intermediate, this compound is a powerful reagent for introducing the 4,4-difluorocyclohexyl moiety into larger, more complex molecules. Its utility stems from the combination of a stable, fluorinated aliphatic ring and a reactive nitrile group. This makes it an attractive building block for chemists in both pharmaceutical and materials science research.

The compound provides a lipophilic yet polar core that can be elaborated upon. The nitrile group can participate in a wide array of chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, among other functional groups. This versatility enables chemists to use it as a starting point for the synthesis of a diverse range of target structures, leveraging the beneficial properties conferred by the gem-difluoro substitution pattern.

Computational and Theoretical Studies of 4,4 Difluorocyclohexanecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic and structural properties. For 4,4-Difluorocyclohexanecarbonitrile, these calculations elucidate the fundamental aspects of its chemical nature.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Methods like Density Functional Theory (DFT) are employed to model the electron distribution within this compound. mdpi.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and reactivity. nih.gov A larger energy gap generally suggests higher stability. nih.gov Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

The flexible cyclohexane (B81311) ring in this compound can adopt various conformations, primarily the chair, boat, and twist-boat forms. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comchemistrysteps.com For substituted cyclohexanes, the chair conformation is typically the most stable. The substituents, in this case, the fluorine atoms and the nitrile group, can occupy either axial or equatorial positions. lumenlearning.com

The relative stability of these conformers is determined by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com However, the high electronegativity of fluorine can introduce complex stereoelectronic effects, such as the gauche effect, which may favor conformations that are not intuitively the most stable. researchgate.net Computational methods are used to calculate the potential energy surface (PES) of the molecule, mapping the energy of different conformations and identifying the global minimum energy structure, which corresponds to the most stable conformer. nih.gov These calculations can also determine the energy barriers between different conformations, providing insight into the dynamics of conformational changes. libretexts.org

Spectroscopic Property Predictions (e.g., NMR, IR)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing calculated and experimental NMR spectra, the predominant conformation of this compound in solution can be determined. nih.govyoutube.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to predict its infrared (IR) spectrum. cheminfo.orgcheminfo.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups and to aid in the structural elucidation of the molecule. nih.gov DFT methods often require the use of scaling factors to achieve better agreement with experimental frequencies. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the influence of the surrounding environment, such as a solvent or a biological macromolecule. youtube.comgfz-potsdam.de

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these interactions explicitly by including solvent molecules in the simulation box or implicitly by using a continuum solvent model. rsc.org The polarity of the solvent can affect the conformational equilibrium of the molecule. soton.ac.uk For instance, a polar solvent might stabilize a conformer with a larger dipole moment. MD simulations can track the conformational transitions and calculate the population of each conformer in a given solvent, providing a more realistic understanding of the molecule's behavior in solution. researchgate.net

Interactions with Biological Macromolecules

Understanding how small molecules like this compound interact with biological macromolecules, such as proteins, is crucial for applications in drug discovery and chemical biology. nih.govmdpi.com MD simulations can be used to study the binding of this compound to a protein's active site. nih.govnih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov By calculating the binding free energy, MD simulations can predict the affinity of the molecule for the protein. nih.gov This information is invaluable for designing new molecules with improved binding properties.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its macroscopic properties. nih.gov These models are built upon the principle that the chemical structure inherently dictates the physical, chemical, and biological properties of a substance. For this compound, QSPR models can be developed to predict a wide range of characteristics, from boiling point and solubility to more complex attributes like receptor binding affinity.

The construction of a QSPR model involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and orbital energies.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing detailed information about the electronic structure.

Once a set of descriptors is generated for a series of related compounds, statistical methods are employed to build a mathematical model that links these descriptors to a specific property.

Predictive models for the reactivity and selectivity of this compound are crucial for understanding its chemical behavior. These models often employ quantum-chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. By identifying transition states and calculating activation energies, it is possible to predict the most likely reaction pathways and the distribution of products.

For this compound, key areas of reactivity include the nitrile group and the C-H bonds of the cyclohexane ring. Computational models can predict the susceptibility of the nitrile group to nucleophilic attack or reduction, as well as the regioselectivity and stereoselectivity of reactions at the ring. For instance, the presence of the two fluorine atoms at the 4-position can significantly influence the reactivity of the molecule by altering the electron distribution in the ring.

Below is a hypothetical data table illustrating the kind of information that can be generated from predictive models for the reactivity of this compound.

| Reaction Type | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

| Nitrile Reduction (to amine) | 15.2 | High |

| α-Deprotonation | 25.8 | Moderate |

| C-F Bond Cleavage | 45.1 | Low |

| Hydrolysis of Nitrile | 20.5 | High under acidic conditions |

This table is for illustrative purposes only and does not represent experimentally verified data.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds for those that are most likely to possess a desired biological activity or material property. nih.gov This approach is widely used in drug discovery and materials science to prioritize candidates for experimental testing, thereby saving time and resources.

Given the presence of the nitrile group, which is a known pharmacophore, and the fluorinated cyclohexane scaffold, this compound could be a candidate for various applications. nih.govnih.gov In silico screening can be used to explore its potential as a therapeutic agent by docking the molecule into the binding sites of various protein targets. The docking simulations predict the binding affinity and the binding mode of the molecule, providing insights into its potential as an inhibitor or modulator of the protein's function.

The following is a hypothetical data table showing the results of an in silico screening of this compound against a panel of protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Application |

| Cyclooxygenase-2 (COX-2) | -8.5 | Anti-inflammatory |

| Cathepsin K | -9.2 | Osteoporosis |

| Voltage-gated sodium channels | -7.8 | Analgesic |

| Fatty Acid Amide Hydrolase (FAAH) | -9.5 | Neuropathic pain |

This table is for illustrative purposes only and does not represent experimentally verified data.

Beyond pharmaceutical applications, in silico screening can also be used to predict the material properties of this compound, such as its suitability as a component in liquid crystals or as an electrolyte in batteries. These predictions are based on calculations of properties like dielectric constant, viscosity, and electrochemical stability.

Analytical Methodologies for Characterization and Quantification of 4,4 Difluorocyclohexanecarbonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 4,4-Difluorocyclohexanecarbonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive of these techniques.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine-19.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show complex multiplets for the protons on the cyclohexane (B81311) ring. The signals for protons on carbons adjacent to the C-F bonds (positions 3 and 5) and the proton on the carbon bearing the nitrile group (position 1) will be distinct. The chemical shifts and splitting patterns are influenced by coupling to adjacent protons and through-space or through-bond coupling to the fluorine atoms.

¹³C NMR Spectroscopy : Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals: one for the nitrile carbon (C≡N), one for the carbon bearing the two fluorine atoms (C-4), one for the carbon with the nitrile group (C-1), and one for the four equivalent methylene (B1212753) carbons (C-2, C-3, C-5, C-6). The chemical shifts are characteristic for each type of carbon. oregonstate.eduwisc.edu The signal for the carbon bonded to fluorine (C-4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons may also show smaller couplings to the fluorine atoms. thieme-connect.de

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial tool for characterization. nih.gov Fluorine-19 is a 100% abundant, spin ½ nucleus, making this technique highly sensitive. thermofisher.com For this compound, the two equivalent fluorine atoms are expected to produce a single resonance. This signal would likely appear as a multiplet, specifically a triplet of triplets, due to coupling with the four equivalent protons on the adjacent carbons (two at C-3 and two at C-5).

Table 4: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling |

| ¹H | ~2.0 - 2.5 | Multiplets |

| ¹³C (Nitrile) | ~120 | Singlet |

| ¹³C (C-F₂) | ~120-125 (¹JCF ≈ 240-250 Hz) | Triplet |

| ¹³C (CH-CN) | ~25-30 | Singlet (may show small ²JCF) |

| ¹³C (CH₂) | ~30-35 | Singlet (may show small ²JCF and ³JCF) |

| ¹⁹F | ~ -90 to -110 | Triplet of triplets |

Note: Predicted values are based on data for structurally similar compounds like 4,4-difluorocyclohexanone (B151909) and other fluorinated aliphatics and are subject to solvent and experimental conditions. sepscience.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the nitrile (C≡N), the carbon-fluorine (C-F) bonds, and the aliphatic cyclohexane ring (C-C and C-H bonds).

Theoretical Spectroscopic Features:

Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band is expected in the IR spectrum in the region of 2260-2210 cm⁻¹. This peak is due to the stretching vibration of the carbon-nitrogen triple bond. In Raman spectroscopy, the C≡N stretch is also typically a strong and sharp band, making it a key diagnostic feature.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibrations are expected to produce strong absorption bands in the IR spectrum, typically in the range of 1400-1000 cm⁻¹. Due to the presence of two fluorine atoms on the same carbon (a gem-difluoro group), these vibrations may be complex.

Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclohexane ring would appear in the region of 3000-2850 cm⁻¹ in the IR spectrum.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups in the cyclohexane ring are expected in the 1470-1450 cm⁻¹ region.

A definitive analysis requires experimental data to confirm these theoretical placements and to identify the unique fingerprint region (below 1500 cm⁻¹) of the molecule, which arises from complex vibrations of the entire molecular structure.

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile (C≡N) | Stretching | 2260 - 2210 | Medium, Sharp | Strong, Sharp |

| Carbon-Fluorine (C-F) | Stretching | 1400 - 1000 | Strong | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong | Strong |

| Methylene (CH₂) | Bending (Scissoring) | 1470 - 1450 | Medium | Medium |

Note: This table is based on general spectroscopic principles and not on experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and their fragments.

Upon ionization in a mass spectrometer, this compound (m/z ≈ 145) would form a molecular ion. This ion would then likely undergo fragmentation. While specific fragmentation pathways can only be confirmed through experimental data, some likely fragmentation patterns can be predicted based on the molecule's structure.

Predicted Fragmentation Pathways:

Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral molecule of hydrogen fluoride (B91410) (HF, mass = 20), which would result in a fragment ion at m/z ≈ 125.

Loss of the Nitrile Group: Cleavage of the bond between the cyclohexane ring and the nitrile group could lead to the loss of a cyanide radical (•CN, mass = 26), resulting in a cyclohexyl cation fragment.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a complex pattern of smaller fragment ions.

Table 2: Hypothetical Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [C₇H₈FN]⁺ | HF | 125 |

| [C₆H₉F₂]⁺ | •CN | 119 |

| [C₇H₉F₂N]⁺• | - | 145 (Molecular Ion) |

Note: This table represents a hypothetical fragmentation pattern. The actual mass spectrum could show different or additional fragments.

Future Directions and Emerging Research Avenues for 4,4 Difluorocyclohexanecarbonitrile

Novel Synthetic Methodologies (e.g., C-H Functionalization, Photoredox Catalysis)

Modern synthetic techniques like C-H functionalization and photoredox catalysis are revolutionizing the way complex molecules are built. beilstein-journals.org These methods offer the potential for more efficient and selective synthesis of valuable compounds.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular editing. In the context of 4,4-Difluorocyclohexanecarbonitrile, this could, in theory, allow for the late-stage introduction of various functional groups onto the cyclohexane (B81311) ring, creating a library of novel derivatives. However, specific studies detailing the C-H functionalization of this compound are not readily found. General advancements in cobalt-catalyzed C-H functionalization highlight the potential for using earth-abundant metals in such transformations, which could be applicable to related structures. rsc.org

Photoredox Catalysis: This rapidly evolving field uses visible light to initiate chemical reactions, often under mild conditions. beilstein-journals.orgd-nb.info It has been employed for the synthesis of various fluorinated compounds and for C-H functionalization. beilstein-journals.orgresearchgate.net While photoredox catalysis holds theoretical promise for novel synthetic routes to or derivatizations of this compound, published research specifically demonstrating this application is currently scarce. The principles of photoredox catalysis, including the generation of radical intermediates, suggest it could be a viable strategy for future synthetic explorations. nih.gov

Advanced Applications in Interdisciplinary Fields

The unique properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities, make fluorinated compounds highly valuable in various fields. sigmaaldrich.comalfa-chemistry.com Gem-difluorinated cyclohexyl moieties, in particular, are of interest in drug discovery. nih.gov

While the specific applications of this compound have not been detailed in the surveyed literature, its structural features suggest potential uses in:

Medicinal Chemistry: As a building block for the synthesis of new therapeutic agents. The nitrile group can be converted into other functional groups, and the difluorinated ring can enhance the pharmacological properties of a lead molecule.

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides. sigmaaldrich.com

Materials Science: The polarity and stability of the C-F bond could be exploited in the design of novel liquid crystals, polymers, or other advanced materials. alfa-chemistry.com

Despite these potential areas, concrete examples and detailed research findings on the application of this compound are not yet available.

Development of Next-Generation Fluorinated Building Blocks

Fluorinated building blocks are crucial for the synthesis of complex fluorinated molecules. sigmaaldrich.comnih.gov Compounds like this compound fit the profile of a valuable building block due to the presence of the synthetically versatile nitrile group and the gem-difluorinated cyclohexane core. nih.gov The development of this compound as a readily available building block would likely depend on the establishment of efficient and scalable synthetic routes. While the synthesis of the related 4,4-Difluorocyclohexanecarboxylic acid has been described, a direct and optimized synthesis for the nitrile is a necessary step for its broader adoption. chemicalbook.com

Future research would likely focus on:

Developing cost-effective and high-yield syntheses of this compound.

Exploring the transformation of the nitrile group into a variety of other functionalities.

Demonstrating the utility of this building block in the synthesis of target molecules with desirable properties.

Collaborative Research Initiatives and Translational Studies

At present, there is no evidence of large-scale collaborative research initiatives or translational studies specifically centered on this compound in the public domain. Such initiatives are typically driven by the demonstrated potential of a compound in a particular application, which would require more foundational research to be established first. Future collaborations between academic and industrial partners could accelerate the exploration of this compound's potential, particularly in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-Difluorocyclohexanecarbonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves fluorination of cyclohexane precursors. For example, nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Reaction optimization includes controlling temperature (−78°C to room temperature), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Evidence from analogous fluorinated cyclohexane derivatives suggests that base catalysts (e.g., K₂CO₃) enhance reaction efficiency by neutralizing acidic byproducts .

- Yield Optimization : Use inert atmospheres (argon/nitrogen) to prevent moisture interference. Post-reaction purification via column chromatography or recrystallization improves purity (>95% by GC-MS).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- NMR Analysis : ¹⁹F NMR is critical for confirming fluorine positions (δ −120 to −140 ppm for axial/equatorial fluorines). ¹H NMR reveals cyclohexane ring conformation (e.g., chair vs. boat) through coupling constants (J ~10–12 Hz for axial protons).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, bond angles (e.g., C-F bonds ~1.39 Å) and torsion angles resolve spatial arrangements .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. The compound may release toxic HF upon decomposition. Emergency protocols include immediate rinsing of exposed skin/eyes with water and medical consultation .

- Storage : Store in airtight containers under inert gas at −20°C to prevent hydrolysis.

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro and nitrile groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing nitrile group activates the cyclohexane ring for electrophilic substitution, while fluorine’s steric hindrance directs regioselectivity. DFT calculations (e.g., Gaussian 16) model transition states to predict reaction pathways.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C, 1 h) for C-C bond formation at the 1-position .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation : Compare in vitro assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature). For in vivo studies, control variables like animal strain (e.g., BALB/c vs. C57BL/6 mice) and dosing regimens. Meta-analyses using tools like RevMan highlight outliers due to solvent effects (DMSO vs. saline) .

- Reproducibility : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Q. How can computational methods predict the metabolic stability of this compound in drug discovery?

- ADME Modeling : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 metabolism. Fluorine atoms reduce oxidative degradation, while the nitrile group may undergo enzymatic hydrolysis (e.g., via nitrilases).

- In Silico Docking : AutoDock Vina predicts interactions with liver microsomal enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.